molecular formula C13H23N B12819058 Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- CAS No. 3667-90-1

Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-

Cat. No.: B12819058
CAS No.: 3667-90-1
M. Wt: 193.33 g/mol
InChI Key: FSMRLILYPRGBDS-UHFFFAOYSA-N
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Description

Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-, also known as 1-aminoadamantane, is a compound with the molecular formula C10H17N. It is a derivative of adamantane, a hydrocarbon with a unique tricyclic structure. This compound is known for its stability and rigidity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- typically involves the amination of adamantane derivatives. One common method is the reaction of adamantane with ammonia or amines under high pressure and temperature conditions. Catalysts such as platinum or palladium are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential drug candidate.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: The compound’s rigidity and stability make it suitable for use in materials science and as a precursor for advanced polymers.

Mechanism of Action

The mechanism of action of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon of Tricyclo(3.3.1.1(3,7))decan-1-amine, known for its stability and use in various applications.

    1-Adamantanamine: A closely related compound with similar structural features and reactivity.

    2-Adamantanamine: Another derivative of adamantane with different substitution patterns.

Uniqueness

Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

3667-90-1

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-propan-2-yladamantan-1-amine

InChI

InChI=1S/C13H23N/c1-9(2)14-13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12,14H,3-8H2,1-2H3

InChI Key

FSMRLILYPRGBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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